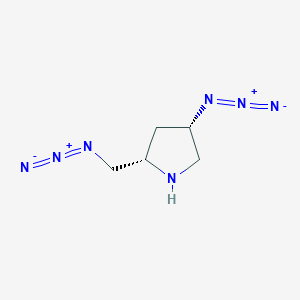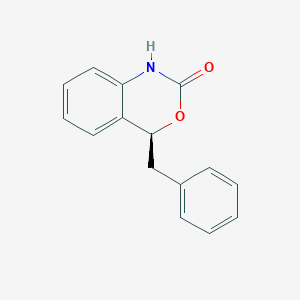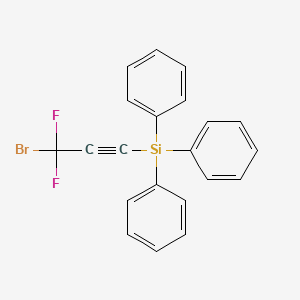![molecular formula C11H11Cl2NO2 B14186169 (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-28-2](/img/structure/B14186169.png)
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound characterized by the presence of a nitrile group, a hydroxyl group, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable nitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-4-[(2,3-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- (3S)-4-[(2,5-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
- (3S)-4-[(2,6-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
Uniqueness
(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
922735-28-2 |
|---|---|
Formule moléculaire |
C11H11Cl2NO2 |
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
(3S)-4-[(2,4-dichlorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(11(13)5-9)6-16-7-10(15)3-4-14/h1-2,5,10,15H,3,6-7H2/t10-/m0/s1 |
Clé InChI |
IYKHAWKQQZGKKJ-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)COC[C@H](CC#N)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)COCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)

